
5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a quinoline derivative, and a furan ring
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit various biological targets .
Mode of Action
It’s known that similar compounds interact with their targets, leading to various cellular changes .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways .
Result of Action
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds.
Métodos De Preparación
The synthesis of 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a quinoline derivative followed by the formation of the furan ring and subsequent amide formation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential as a bioactive compound in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar compounds include other quinoline derivatives and furan-containing molecules. For example:
5-chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring. The uniqueness of 5-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-12-5-4-11(20-12)14(19)16-9-2-3-10-8(7-9)1-6-13(18)17-10/h2-5,7H,1,6H2,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBVRTVLSQTMBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)
![5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2415778.png)

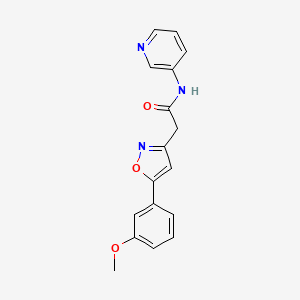
![Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3S)-3-methoxycarbonylcyclopentyl]amino]piperidine-1-carboxylate](/img/structure/B2415783.png)

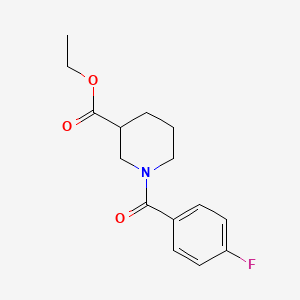
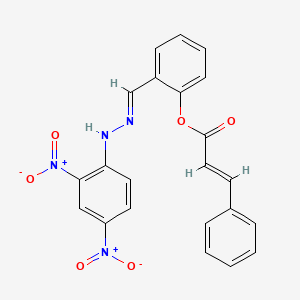
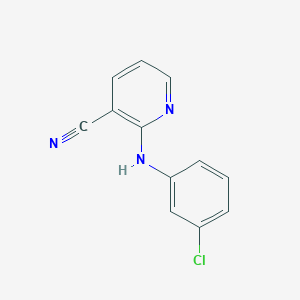
![3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2415795.png)
![N-(2-benzoyl-4-methylphenyl)-4-{4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenoxy}benzamide](/img/structure/B2415796.png)
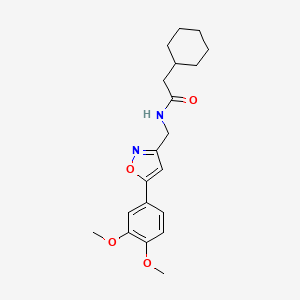
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2415798.png)
